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Compound of Interest

5,5'-Dimethoxylariciresinol 4-O-
Compound Name: ,
glucoside

cat. No.: B1181717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological
activities, and experimental data related to 5,5'-Dimethoxylariciresinol 4-O-glucoside, a
natural compound with potential applications in overcoming multidrug resistance in cancer
therapy.

Chemical Identification

CAS Number: 154418-16-3[1]
Synonyms:

o 5,5-Dimethoxylariciresil 4-O-glucoside
« DMAG

e AKOS032961752

o FS-10416

Physicochemical Properties
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Property Value Source
Molecular Formula C28H38013 PubChem
Molecular Weight 582.6 g/mol PubChem
XLogP3-AA -1.3 PubChem
Hydrogen Bond Donor Count 6 PubChem
Hydrogen Bond Acceptor

Count 13 PubChem
Rotatable Bond Count 10 PubChem
Exact Mass 582.231241 g/mol PubChem
Monoisotopic Mass 582.231241 g/mol PubChem
Topological Polar Surface Area 186 A2 PubChem
Heavy Atom Count 41 PubChem
Complexity 933 PubChem

Biological Activity: Reversal of Multidrug
Resistance

5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) has been demonstrated to reverse
multidrug resistance (MDR) in doxorubicin-resistant human leukemia K562/DOX cells. The
primary mechanism is believed to be the inhibition of the drug efflux pump P-glycoprotein (P-

ap).

Quantitative Data

The following tables summarize the key quantitative findings from a study investigating the
effects of DMAG on doxorubicin-resistant leukemia cells.[1]

Table 1: Effect of DMAG on the Cytotoxicity of Doxorubicin in K562/DOX Cells[1]
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Treatment IC50 of Doxorubicin (uM)
Doxorubicin alone 34.93 £ 1.37
Doxorubicin + 1.0 yM DMAG 1251 £1.28

Table 2: Effect of DMAG on Doxorubicin-Induced Apoptosis in K562/DOX Cells[1]

Apoptosis Rate (%) after Apoptosis Rate (%) after

Treatment
24h 48h
Control Not reported Not reported
15.0 uM Doxorubicin ~10% ~15%
15.0 uyM Doxorubicin + 1.0 uyM
~25% ~40%

DMAG

Table 3: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123 in
K562/DOX Cells[1]

. Percentage Increase in
Fold Increase in .
Treatment o Rhodamine 123
Doxorubicin Fluorescence
Fluorescence

1.0 yM DMAG 2.3-fold 49.11%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.[1]

Cell Culture

o Cell Lines: Doxorubicin-sensitive human leukemia K562 cells and doxorubicin-resistant
K562/DOX cells.

e Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine
serum, 100 U/mL penicillin, and 100 pg/mL streptomycin.
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Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Maintenance of Resistance: K562/DOX cells were cultured in the presence of 1.0 uM
doxorubicin to maintain the MDR phenotype. Cells were grown in doxorubicin-free medium
for at least one week before experiments.

MTT Assay for Cytotoxicity

Cells were seeded into 96-well plates at a density of 5 x 10”4 cells/well.

After 24 hours, cells were treated with various concentrations of doxorubicin in the presence
or absence of a non-toxic concentration of DMAG.

The cells were incubated for an additional 48 hours.

20 pL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were
incubated for 4 hours at 37°C.

The medium was removed, and 150 pL of DMSO was added to each well to dissolve the
formazan crystals.

The absorbance was measured at 490 nm using a microplate reader.

The IC50 value (the concentration of drug required to inhibit cell growth by 50%) was
calculated.

Apoptosis Analysis by Hoechst 33342/Propidium lodide
Double Staining

K562/DOX or K562 cells were seeded into 96-well plates at a density of 1 x 10”4 cells/well.

After 24 hours, cells were treated with doxorubicin (15.0 pM for K562/DOX and 0.15 uM for
K562) in the presence or absence of DMAG for 24 and 48 hours.

Cells were then incubated with 5 pg/mL Hoechst 33342 for 10 minutes, followed by the
addition of 5 pyg/mL propidium iodide (PI) for 15 minutes in the dark.

The cells were observed and imaged using a fluorescence microscope.
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o Apoptotic cells were identified by condensed or fragmented nuclei stained bright blue by
Hoechst 33342, while necrotic cells were identified by red staining by PI.

Intracellular Doxorubicin and Rhodamine 123
Accumulation Assay

o K562/DOX cells were seeded into 24-well plates at a density of 1 x 1076 cells/well and
incubated for 24 hours.

¢ The cells were pre-incubated with or without DMAG for 1 hour.
e For doxorubicin accumulation, cells were then incubated with 15.0 uM doxorubicin for 1 hour.

e For rhodamine 123 accumulation, cells were incubated with 5.0 yM rhodamine 123 for 1
hour.

o After incubation, the cells were washed three times with ice-cold PBS.
e The cells were then lysed with 0.1% Triton X-100.

e The fluorescence intensity of the cell lysates was measured using a spectrofluorometer.
Doxorubicin was excited at 485 nm and emission was measured at 595 nm. Rhodamine 123
was excited at 485 nm and emission was measured at 535 nm.

Proposed Mechanism of Action

The experimental data strongly suggest that 5,5'-Dimethoxylariciresinol 4-O-glucoside
reverses multidrug resistance by inhibiting the function of the P-glycoprotein (P-gp) efflux

pump.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1181717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed mechanism of DMAG in reversing doxorubicin resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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